![molecular formula C18H13F4N3O3S B2740834 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide CAS No. 1020252-65-6](/img/structure/B2740834.png)
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
A convenient method for synthesizing 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide involves the reaction of appropriate precursors. For instance, a study by Volovenko et al. describes the synthesis of related compounds using a tetrahydrofuranylidene derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinyl ring with a sulfanyl group and an acetamide moiety. The presence of bromophenyl and chlorophenyl substituents adds complexity to its structure .
科学的研究の応用
Antimalarial and COVID-19 Potential
Research into derivatives of quinazolinyl sulfanyl compounds has shown promising applications in the fight against diseases such as malaria and COVID-19. A study by Fahim and Ismael (2021) explores the antimalarial activity of sulfonamide derivatives, including compounds related to 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide. These compounds demonstrated significant in vitro antimalarial activity, with IC50 values of <30µM, suggesting their potential as therapeutic agents against malaria and possibly COVID-19 through molecular docking studies on SARS-CoV-2 proteins (Fahim & Ismael, 2021).
Anticancer Properties
Quinazolinone derivatives have been investigated for their anticancer properties. Soliman et al. (2020) synthesized quinazolinone derivatives that showed potent NQO1 inducer activity in vitro. One compound, in particular, demonstrated significant radiomodulatory effects, reducing the damaging effects of gamma radiation and enhancing survival in irradiated mice, highlighting the potential of these compounds in cancer therapy and radioprotection (Soliman et al., 2020).
Antimicrobial Activity
The synthesis of new thiazolidin-4-one derivatives, including compounds structurally related to the quinazolinyl sulfanyl compound , has shown potential antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) reported that these compounds exhibited significant in vitro antibacterial and antifungal activities, suggesting their use as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Enzyme Inhibition for Anticancer Therapy
The discovery of benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors by Alsaid et al. (2017) further underscores the therapeutic potential of quinazolinyl sulfanyl compounds. These derivatives showed high cytotoxic activity against the A549 lung cancer cell line and potent inhibitory effects on EGFR tyrosine kinase enzyme, suggesting their potential as anticancer agents (Alsaid et al., 2017).
特性
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O3S/c19-16(20)18(21,22)28-11-5-3-4-10(8-11)23-14(26)9-29-17-24-13-7-2-1-6-12(13)15(27)25-17/h1-8,16H,9H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWVYYALFRGRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-oxo-N-(3-phenylpropyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2740752.png)
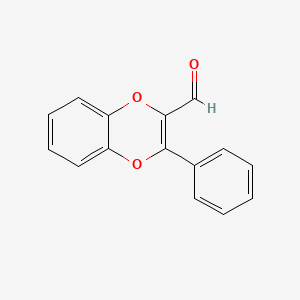
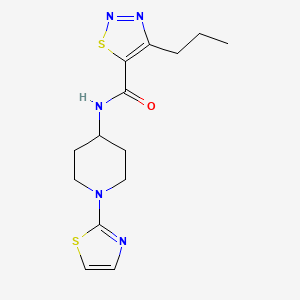
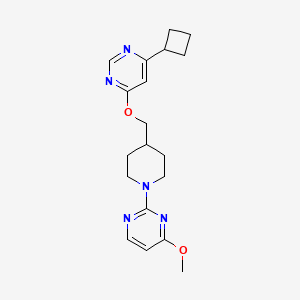
![N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride](/img/structure/B2740760.png)
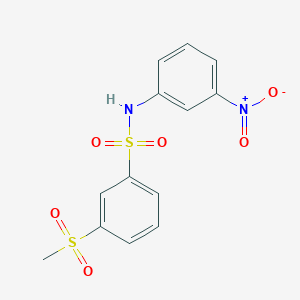
![N-(2-methoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2740762.png)
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740764.png)
![3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2740766.png)
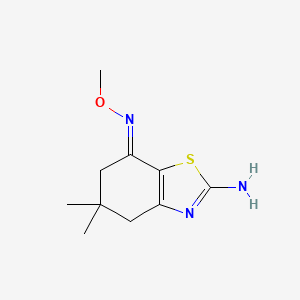
![12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2740770.png)
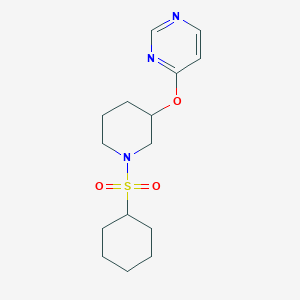

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)